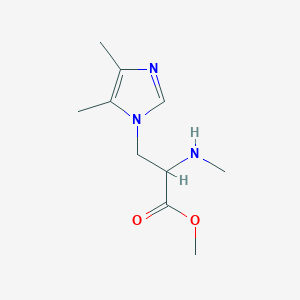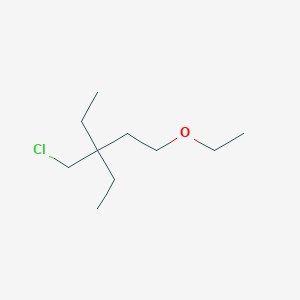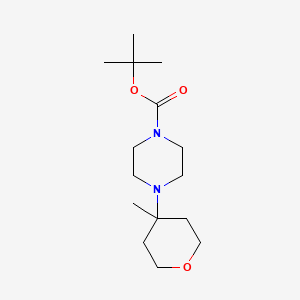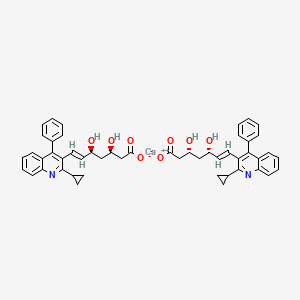![molecular formula C8H5F2NO2 B13645929 5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one: is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of fluorine atoms at the 5 and 6 positions, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing fluorine atoms. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Fluorine atoms can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for understanding how fluorine atoms influence the behavior of similar molecules in biological systems.
Medicine: In medicine, derivatives of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the production of materials with specific properties. For example, its derivatives may be used in the manufacture of polymers or other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can influence its binding affinity and reactivity with these targets. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
Indole Derivatives: Indole derivatives also contain a heterocyclic ring and have diverse biological and clinical applications.
Uniqueness: The uniqueness of 5,6-difluoro-2,4-dihydro-1H-3,1-benzoxazin-2-one lies in the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H5F2NO2 |
|---|---|
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
5,6-difluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5F2NO2/c9-5-1-2-6-4(7(5)10)3-13-8(12)11-6/h1-2H,3H2,(H,11,12) |
Clé InChI |
ZXEYYCNHYMCYEN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2F)F)NC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)



![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)






